molecular formula C11H14O3 B2637298 Methyl (2,3-dimethylphenoxy)acetate CAS No. 57296-55-6

Methyl (2,3-dimethylphenoxy)acetate

Cat. No.: B2637298
CAS No.: 57296-55-6
M. Wt: 194.23
InChI Key: SUYIARYAFWZKFU-UHFFFAOYSA-N
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Description

“Methyl (2,3-dimethylphenoxy)acetate” is a chemical compound with the molecular formula C11H14O3 . It has an average mass of 194.227 Da and a monoisotopic mass of 194.094299 Da . This compound is not intended for human or veterinary use and is typically used for research purposes.

Scientific Research Applications

Catalytic and Chemical Reactions The compound has been studied in the context of catalytic and chemical reactions. For example, the alkylation and acylation of phenol with methyl acetate have been investigated over various zeolites, showing the formation of different products and highlighting the catalysts' activity at various temperatures and feed ratios (Shanmugapriya et al., 2004).

Pharmacological and Antibacterial Properties Research has explored the pharmacological potentials of related compounds. N'-substituted-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazides were synthesized and studied for their antibiotic effects against various bacteria and lipoxygenase activity, revealing substantial antibacterial activity and inhibitory action (Rasool et al., 2016).

Environmental Applications

Pollution Control and Environmental Safety Research has also focused on the environmental safety and pollution control aspects of related compounds. For instance, a study on the prevention and control of dimethylamine vapors emission, a component in the production of certain herbicides, provided insights into the environmental impacts and control measures for air pollution in the chemical manufacturing industry (Arsenijević et al., 2008).

Analytical and Material Science Applications

Spectroscopy and Material Analysis Compounds related to Methyl (2,3-dimethylphenoxy)acetate have been used in spectroscopic analysis and material science. For instance, FT-IR and FT-Raman spectral investigations, along with DFT computations, were conducted on related molecules like Ethyl 2-(4-benzoyl-2,5-dimethylphenoxy) acetate, providing insights into their vibrational contributions and pharmaceutical activities (Amalanathan et al., 2015).

Properties

IUPAC Name

methyl 2-(2,3-dimethylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8-5-4-6-10(9(8)2)14-7-11(12)13-3/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUYIARYAFWZKFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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